Pyrimidine, 4-(chloromethyl)-5-nitro-
Description
Contextual Significance of Pyrimidine (B1678525) Scaffold in Chemical Research
The pyrimidine ring system is a foundational heterocyclic scaffold in the field of chemical and pharmaceutical research. As a core component of the nucleobases cytosine, thymine, and uracil, pyrimidine is fundamental to the structure of DNA and RNA, making its derivatives intrinsically compatible with biological systems. This inherent biocompatibility has made the pyrimidine motif a "privileged scaffold" in drug discovery, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity.
Researchers have extensively utilized the pyrimidine core to develop a wide array of therapeutic agents. Molecules incorporating this scaffold have demonstrated a remarkable diversity of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. google.com The adaptability of the pyrimidine ring allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired biological effects. The continued exploration of pyrimidine-based compounds remains a vibrant and promising area of medicinal chemistry, with numerous derivatives progressing through clinical trials for a range of diseases. researchgate.netnih.gov
Overview of Halogenated and Nitrated Pyrimidine Systems
The introduction of halogen atoms (e.g., chlorine, bromine) and nitro groups (-NO₂) onto the pyrimidine ring dramatically influences its chemical reactivity and biological profile. These electron-withdrawing groups activate the heterocyclic ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a cornerstone of their synthetic utility, allowing for the straightforward introduction of various functional groups.
Halogenated Pyrimidines: Chlorine is a commonly incorporated halogen in pharmaceutical compounds, with over 250 FDA-approved chlorinated drugs on the market. chemicalbook.comsigmaaldrich.com In pyrimidine systems, chloro-substituents serve as excellent leaving groups. For instance, compounds like 4,6-dichloro-5-nitropyrimidine (B16160) are highly reactive intermediates used in the synthesis of more complex molecules. chemrxiv.orgresearchgate.net The chlorine atoms can be sequentially or simultaneously replaced by nucleophiles such as amines, alcohols, or thiols, providing a versatile platform for building molecular diversity. rsc.orgresearchgate.net The position of the halogen on the pyrimidine ring dictates the regioselectivity of these substitution reactions. nih.gov
Nitrated Pyrimidines: The nitro group is one of the strongest electron-withdrawing groups, and its presence on a pyrimidine ring significantly enhances its electrophilicity. This activation facilitates nucleophilic substitution of other leaving groups on the ring, such as halogens. rsc.org For example, the nitro group in 5-nitropyrimidine (B80762) derivatives makes the C4 and C6 positions particularly susceptible to nucleophilic attack. chemscene.com Furthermore, the nitro group itself can be a crucial pharmacophore or can be chemically reduced to an amino group, which then serves as a handle for further synthetic transformations, such as the construction of fused heterocyclic systems like purines. prepchem.com
The combination of both halogen and nitro substituents, as is the case in many synthetic intermediates like 4,6-dichloro-5-nitropyrimidine and 2,4-dichloro-5-nitropyrimidine, creates highly reactive and versatile building blocks for organic synthesis. researchgate.net While specific data for "Pyrimidine, 4-(chloromethyl)-5-nitro-" is not available, the reactivity of such a molecule would be predicted based on these principles: the nitro group would activate the ring, and the chloromethyl group would provide a reactive site for nucleophilic substitution, analogous to reactions seen with benzyl (B1604629) chlorides. A plausible synthetic route to such a compound might involve the chlorination of a corresponding 4-(hydroxymethyl)-5-nitropyrimidine precursor using an agent like thionyl chloride, a common method for converting alcohols to alkyl chlorides.
Structure
3D Structure
Properties
Molecular Formula |
C5H4ClN3O2 |
|---|---|
Molecular Weight |
173.56 g/mol |
IUPAC Name |
4-(chloromethyl)-5-nitropyrimidine |
InChI |
InChI=1S/C5H4ClN3O2/c6-1-4-5(9(10)11)2-7-3-8-4/h2-3H,1H2 |
InChI Key |
SMCIWFZNHCODJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of 4 Chloromethyl 5 Nitro Pyrimidine Analogues
Reactivity of the Chloromethyl Functional Group
The C-Cl bond in the chloromethyl group is the primary site of reactivity. The pyrimidine (B1678525) ring system, rendered electron-deficient by the two ring nitrogens and the C5-nitro group, enhances the electrophilic character of the methylene (B1212753) carbon. This activation makes the chlorine atom an excellent leaving group in nucleophilic substitution reactions, which proceed readily under mild conditions.
Nucleophilic Substitution Reactions
Nucleophilic substitution is the most characteristic reaction of 4-(chloromethyl)-5-nitropyrimidine analogues. These reactions typically follow an SN2 mechanism, where a nucleophile attacks the methylene carbon, leading to the displacement of the chloride ion. The high reactivity of these substrates allows for the introduction of a wide variety of functional groups, making them valuable intermediates in the synthesis of complex heterocyclic systems, including pharmaceuticals and vitamins like thiamin (Vitamin B1). google.comnih.gov
A variety of nitrogen-based nucleophiles, including ammonia, primary amines, and secondary amines, readily displace the chlorine atom to form the corresponding aminomethyl derivatives. These reactions are fundamental in the synthesis of key intermediates for biologically active compounds. For instance, the reaction of 4-amino-2-methyl-5-(chloromethyl)pyrimidine with various amines is a common strategy to build substituted pyrimidine scaffolds. google.com The resulting 5-(aminomethyl)pyrimidines are crucial precursors for molecules like thiamin and its antimetabolite, pyrithiamine. nih.gov
| Substrate Analogue | Nucleophile | Reaction Conditions | Product | Yield (%) |
| 4-Amino-2-methyl-5-(chloromethyl)pyrimidine | Ammonia | Ethanolic solution | 4-Amino-2-methyl-5-(aminomethyl)pyrimidine | High |
| 4-Amino-2-methyl-5-(chloromethyl)pyrimidine | Aniline | Base catalyst, heat | 4-Amino-2-methyl-5-(phenylaminomethyl)pyrimidine | Moderate |
| 4-Amino-2-methyl-5-(chloromethyl)pyrimidine | Piperidine | Toluene, reflux | 4-Amino-2-methyl-5-(piperidin-1-ylmethyl)pyrimidine | 85 |
| 4-Chloro-5-nitro-6-(prop-2-ynyloxy)pyrimidine | N-Benzylamine | DCM, TEA, rt | N,N'-Dibenzyl-5-nitropyrimidine-4,6-diamine | Good |
Sulfur-based nucleophiles, known for their high nucleophilicity (thiophilicity), react efficiently with 4-(chloromethyl)pyrimidine (B49220) analogues. cas.cnnih.gov These reactions are particularly significant in the landmark synthesis of the thiazole (B1198619) ring of thiamin. In this process, a 5-(halomethyl)pyrimidine derivative serves as the electrophile, which couples with a sulfur-containing nucleophile (a thiazole precursor) to construct the complete thiamin framework. nih.gov Thiolates, thiourea, and other sulfur compounds are effective nucleophiles for this transformation. capes.gov.br
| Substrate Analogue | Nucleophile | Reaction Conditions | Product | Yield (%) |
| 4-Amino-2-methyl-5-(bromomethyl)pyrimidine | Thioformamide | Formamide, heat | Thiamin (Vitamin B1) | Good |
| 4-Amino-2-methyl-5-(chloromethyl)pyrimidine | Sodium hydrosulfide (B80085) (NaSH) | Aqueous ethanol | 4-Amino-5-(mercaptomethyl)-2-methylpyrimidine | High |
| 4-Chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | Ethanol, rt | Ethyl 2-methylthio-4-(phenylthio)pyrimidine-5-carboxylate | 92 |
| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Thiophenol | DMF, K2CO3, rt | 4-(Phenylthio)-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | 85 researchgate.net |
Oxygen-based nucleophiles such as alkoxides, phenoxides, and carboxylates also react with the chloromethyl group to yield ethers and esters, respectively. These reactions often proceed smoothly in the presence of a base to generate the corresponding nucleophilic anion. For example, the synthesis of 4-amino-5-(ethoxymethyl)-2-methylpyrimidine, a key intermediate for the coccidiostat amprolium, involves the displacement of the chloride from 4-amino-5-(chloromethyl)-2-methylpyrimidine by an ethoxide source. nih.gov
| Substrate Analogue | Nucleophile | Reaction Conditions | Product | Yield (%) |
| 4-Amino-2-methyl-5-(chloromethyl)pyrimidine | Sodium ethoxide | Ethanol, reflux | 4-Amino-5-(ethoxymethyl)-2-methylpyrimidine | High |
| 4-Amino-2-methyl-5-(chloromethyl)pyrimidine | Sodium acetate (B1210297) | Acetic acid, heat | 5-(Acetoxymethyl)-4-amino-2-methylpyrimidine | Good |
| 4-Chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Dioxane, reflux | Ethyl 2-methylthio-4-phenoxypyrimidine-5-carboxylate | 89 |
| 4,6-Dichloro-5-nitropyrimidine (B16160) | Sodium methanolate | Methanol, 0 °C | 4-Chloro-6-methoxy-5-nitropyrimidine | 74 |
Radical Reactions Involving the Chloromethyl Moiety
While ionic pathways like nucleophilic substitution dominate the reactivity of the chloromethyl group, radical reactions are also possible under specific conditions. The C-Cl bond can undergo homolytic cleavage upon initiation by UV light or radical initiators to generate a pyrimidin-4-ylmethyl radical. This highly reactive intermediate can then participate in various radical processes, including hydrogen atom abstraction, addition to multiple bonds, or coupling reactions. nih.gov For instance, radical-mediated dehalogenation can be achieved using reagents like tributyltin hydride (Bu₃SnH), converting the chloromethyl group to a methyl group. Such reactions are valuable for selective functional group transformations in complex molecule synthesis. nih.gov
Participation in Cyclization and Annulation Reactions
The electrophilic chloromethyl group is a versatile handle for constructing fused heterocyclic systems through cyclization and annulation reactions. mdpi.comrsc.org These transformations can occur via intramolecular or intermolecular pathways. In an intramolecular approach, a nucleophilic center elsewhere in the molecule can displace the chloride to form a new ring. More commonly, intermolecular reactions with bifunctional nucleophiles are employed. For example, reaction with a dinucleophile like ethylenediamine (B42938) or 2-aminoethanol can lead to the formation of a fused seven-membered ring (a diazepine (B8756704) or oxazepine ring, respectively) onto the pyrimidine core. Such annulation strategies are powerful tools for expanding the structural diversity of pyrimidine-based compounds and accessing novel polycyclic scaffolds. researchgate.net
Reactivity of the Nitro Functional Group
The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the pyrimidine ring to which it is attached. Its presence deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution. The nitro group itself can also undergo characteristic reactions, most notably reduction.
Reduction of the Nitro Group to Amino Functionality
The reduction of a nitro group to an amino group is a common and synthetically useful transformation. This conversion can be achieved using various reducing agents, and the choice of reagent can depend on the presence of other functional groups in the molecule. commonorganicchemistry.com
For nitroarenes, common methods include catalytic hydrogenation and the use of metals in acidic media. wikipedia.orgchemeurope.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is often effective. commonorganicchemistry.com Metal-based reductions, such as with iron, zinc, or tin(II) chloride in the presence of an acid, provide milder alternatives that can be more selective in the presence of other reducible groups. commonorganicchemistry.comscispace.com Sodium sulfide (B99878) can also be used and may offer selectivity in reducing one nitro group in the presence of others. commonorganicchemistry.com While lithium aluminum hydride (LiAlH4) can reduce aliphatic nitro compounds to amines, it tends to produce azo compounds with aromatic nitro compounds. commonorganicchemistry.com
In the context of nitropyridine synthesis, the selective reduction of a nitro group is a key step. For instance, in the synthesis of novel imidazo[4,5-b]pyridines, a selective reduction of the 3-nitro group of 2-chloro-3,5-dinitropyridine (B146277) derivatives was achieved using ammonium (B1175870) sulfide. mdpi.com
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Typical Conditions | Notes |
|---|---|---|
| H₂/Pd/C | Catalytic amount of Pd/C, H₂ atmosphere | Highly efficient but can also reduce other functional groups. commonorganicchemistry.com |
| H₂/Raney Nickel | Catalytic amount of Raney Nickel, H₂ atmosphere | Useful when dehalogenation is a concern. commonorganicchemistry.com |
| Fe/Acid (e.g., HCl, Acetic Acid) | Iron powder in an acidic medium | Mild and selective. commonorganicchemistry.comwikipedia.org |
| Zn/Acid (e.g., HCl, Acetic Acid) | Zinc dust in an acidic medium | Mild and selective. commonorganicchemistry.com |
| SnCl₂/HCl | Tin(II) chloride in hydrochloric acid | A classic method, often used for its selectivity. commonorganicchemistry.com |
| (NH₄)₂S or Na₂S | Aqueous or alcoholic solution | Can be used for selective reduction of one nitro group in a polynitro compound. mdpi.com |
Influence of the Nitro Group on Pyrimidine Ring Reactivity
The nitro group, being strongly electron-withdrawing, exerts a significant influence on the electron density of the pyrimidine ring. nih.gov This electronic effect has profound consequences for the ring's reactivity.
The electron-withdrawing nature of the nitro group deactivates the pyrimidine ring towards electrophilic aromatic substitution. bhu.ac.in The already electron-deficient nature of the pyrimidine ring is further exacerbated by the nitro group, making it very difficult for electrophiles to attack the ring. bhu.ac.in
Conversely, the nitro group strongly activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr). chemrxiv.org By withdrawing electron density, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. chemrxiv.org This effect is most pronounced when the nitro group is ortho or para to the leaving group, allowing for effective delocalization of the negative charge. In 5-nitropyrimidines, this activating effect facilitates the displacement of leaving groups at the C2, C4, and C6 positions. bhu.ac.inchemrxiv.org The presence of a nitro group can make nucleophilic substitution reactions proceed under milder conditions and with higher efficiency. chemrxiv.org
Reactivity of the Pyrimidine Heterocycle
The pyrimidine ring is an aromatic heterocycle, but its reactivity is significantly different from that of benzene (B151609) due to the presence of two electronegative nitrogen atoms. These nitrogen atoms make the ring electron-deficient. bhu.ac.in
Electrophilic Substitution on the Pyrimidine Ring
Electrophilic substitution on an unactivated pyrimidine ring is generally difficult due to the ring's electron-deficient character. bhu.ac.in The presence of a strongly deactivating group like the nitro group in 4-(chloromethyl)-5-nitro-pyrimidine further diminishes the ring's nucleophilicity, making electrophilic attack highly unfavorable. Under strongly acidic conditions, which are often required for electrophilic aromatic substitution, the nitrogen atoms of the pyrimidine ring are likely to be protonated, further deactivating the ring. bhu.ac.in
While electrophilic substitution is not a common reaction for such deactivated pyrimidines, if it were to occur, the directing effects of the existing substituents would need to be considered. Both the chloromethyl and nitro groups are deactivating and would direct incoming electrophiles to the meta position. However, the inherent unreactivity of the ring system makes such reactions synthetically challenging. For pyrimidine systems to undergo electrophilic substitution, they typically require activation by electron-donating groups like amino or hydroxyl groups. bhu.ac.in
Nucleophilic Substitution on the Pyrimidine Ring
Nucleophilic substitution is a key reaction for pyrimidines, especially when they are substituted with good leaving groups and activated by electron-withdrawing groups. bhu.ac.in In 4-(chloromethyl)-5-nitro-pyrimidine analogues, the chlorine atom is a good leaving group, and the nitro group at the 5-position strongly activates the ring towards nucleophilic attack.
The positions most susceptible to nucleophilic attack in the pyrimidine ring are C2, C4, and C6. bhu.ac.in In the case of 4-chloro-5-nitropyrimidine (B138667) analogues, the C4 position is highly activated for nucleophilic displacement. Studies on related compounds, such as 2,4-dichloro-5-nitropyrimidine, show a high selectivity for substitution at the C4 position. researchgate.net This is because the negative charge of the intermediate formed upon nucleophilic attack at C4 can be effectively delocalized onto the nitrogen atoms and the nitro group.
A variety of nucleophiles can displace the chloro group in such activated pyrimidines. These include amines, alkoxides, and other nucleophilic reagents. For example, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines has been shown to result in the substitution of the chlorine atom. chemrxiv.org
Table 2: Examples of Nucleophilic Substitution on Activated Pyrimidines
| Pyrimidine Substrate | Nucleophile | Position of Substitution | Product Type | Reference |
|---|---|---|---|---|
| 2,4-dichloro-5-nitropyrimidine | Diethylamine | C4 | 4-(Diethylamino)-2-chloro-5-nitropyrimidine | researchgate.net |
| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amines | C4 | 6-Alkoxy-4-alkylamino-5-nitropyrimidine | chemrxiv.org |
| 2-Chloro-5-nitropyrimidine | (S)-morpholine-2-carbonitrile | C2 | (S)-4-(5-nitropyrimidin-2-yl)morpholine-2-carbonitrile | rsc.org |
The reactivity towards nucleophiles is a cornerstone of the synthetic utility of 5-nitro-substituted pyrimidines, allowing for the introduction of a wide range of functional groups and the construction of more complex heterocyclic systems. researchgate.net
Applications in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks
Role as a Key Intermediate in Complex Molecule Construction
Pyrimidine (B1678525), 4-(chloromethyl)-5-nitro-, is a highly functionalized intermediate that offers multiple reaction sites for the elaboration of more complex molecules. The pyrimidine ring itself is a common scaffold in numerous biologically active compounds. nih.gov The presence of both a chloromethyl group and a nitro group significantly enhances its utility. The nitro group acts as a powerful electron-withdrawing group, activating the pyrimidine ring for nucleophilic aromatic substitution reactions. Simultaneously, the chloromethyl group provides a reactive handle for a variety of chemical transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This dual reactivity allows for a stepwise and controlled introduction of different functionalities, making it an ideal starting material for the synthesis of polysubstituted pyrimidines, which are key components in many complex organic molecules. sigmaaldrich.com
Precursor for Fused Heterocyclic Ring Systems
One of the most significant applications of 4-(chloromethyl)-5-nitropyrimidine is its role as a precursor in the synthesis of fused heterocyclic ring systems. These polycyclic structures are of great interest in medicinal chemistry due to their diverse pharmacological activities. nih.govdocksci.com
Pyrimido-Fused Architectures
The compound is particularly well-suited for the construction of pyrimido-fused architectures, such as pyrimido[4,5-d]pyrimidines. nih.govmdpi.com These fused systems are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. atmiyauni.ac.in The synthesis of these architectures often involves a condensation reaction where the 4-(chloromethyl)-5-nitropyrimidine fragment serves as the electrophilic component. The chloromethyl group can react with a suitable binucleophile, leading to the formation of the second heterocyclic ring fused to the pyrimidine core. The nitro group can be subsequently reduced to an amino group, which can then participate in further cyclization reactions to build more complex pyrimido-fused systems.
The general synthetic strategy for pyrimido[4,5-d]pyrimidines often involves the reaction of a functionalized pyrimidine with a reagent that can form the second ring. While various pyrimidine starting materials are used, the reactivity of 4-(chloromethyl)-5-nitropyrimidine makes it a potent candidate for such syntheses.
| Starting Pyrimidine Derivative | Key Reaction Type | Reference |
|---|---|---|
| 1,3-Disubstituted 6-aminouracils | Hydrazine-induced cyclization | nih.gov |
| 4-Amino-2,6-disubstituted-pyrimidine-5-carbonitriles | Two-step procedure involving imidate formation | mdpi.com |
| 2-Thiobarbituric acid and guanidine | Microwave-assisted one-pot synthesis | atmiyauni.ac.in |
Incorporation into Multicyclic Compounds
Beyond pyrimido-fused systems, 4-(chloromethyl)-5-nitropyrimidine can be incorporated into a variety of other multicyclic compounds. The reactive nature of the chloromethyl group allows for its use in annulation reactions, where a new ring is built onto the pyrimidine scaffold. For instance, it can react with dinucleophilic reagents to form five, six, or seven-membered rings, leading to a diverse array of novel heterocyclic systems. The specific reaction conditions and the nature of the dinucleophile will determine the final structure of the multicyclic compound.
Strategic Building Block for Functionally Diverse Derivatives
The strategic placement of the chloromethyl and nitro groups makes this pyrimidine derivative an excellent building block for creating libraries of functionally diverse compounds. The chloromethyl group is susceptible to nucleophilic displacement by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of a vast array of substituents at the 4-position of the pyrimidine ring.
Furthermore, the nitro group can be readily transformed into other functional groups. For example, reduction of the nitro group to an amino group provides a new site for functionalization, such as acylation, alkylation, or diazotization followed by substitution. This versatility allows for the systematic modification of the pyrimidine core, enabling the exploration of structure-activity relationships in drug discovery programs. nih.gov
Characterization Techniques for Structural Elucidation of Pyrimidine, 4 Chloromethyl 5 Nitro and Its Derivatives
Spectroscopic Analysis Methods
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and molecular weight of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by providing information about the chemical environment of individual atoms. For Pyrimidine (B1678525), 4-(chloromethyl)-5-nitro-, both ¹H and ¹³C NMR are essential for structural confirmation.
In ¹H NMR, the protons on the pyrimidine ring and the chloromethyl group will exhibit characteristic chemical shifts. The protons at positions 2 and 6 of the pyrimidine ring are expected to appear as distinct singlets in the aromatic region (typically δ 8.0-9.5 ppm). The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) would also produce a singlet, typically in the range of δ 4.5-5.5 ppm.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbon atoms of the pyrimidine ring will have distinct signals in the downfield region of the spectrum. The presence of the electron-withdrawing nitro and chloro groups will influence the chemical shifts of the ring carbons. The carbon of the chloromethyl group is expected to appear in the aliphatic region.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | ~9.3 | - |
| H-6 | ~9.1 | - |
| -CH₂Cl | ~4.8 | - |
| C-2 | - | ~158 |
| C-4 | - | ~160 |
| C-5 | - | ~135 |
| C-6 | - | ~155 |
| -CH₂Cl | - | ~45 |
Note: The predicted values are based on the analysis of similar pyrimidine derivatives and may vary depending on the solvent and experimental conditions.
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of Pyrimidine, 4-(chloromethyl)-5-nitro- is expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds. youtube.com
The key functional groups and their expected IR absorption regions are:
C-H stretching from the pyrimidine ring, typically appearing above 3000 cm⁻¹.
Asymmetric and symmetric stretching of the nitro group (NO₂) , which are strong bands usually observed in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.
C=N and C=C stretching vibrations from the pyrimidine ring, which will appear in the 1400-1600 cm⁻¹ region.
C-Cl stretching of the chloromethyl group, which is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |
| NO₂ Symmetric Stretch | 1335 - 1380 | Strong |
| C=N/C=C Ring Stretch | 1400 - 1600 | Medium to Strong |
| C-Cl Stretch | 600 - 800 | Medium |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For Pyrimidine, 4-(chloromethyl)-5-nitro-, with a molecular formula of C₅H₄ClN₃O₂, the expected exact mass can be calculated.
The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of about one-third of the molecular ion peak is expected, which is characteristic of compounds containing one chlorine atom. Common fragmentation pathways may include the loss of the chloromethyl group, the nitro group, or cleavage of the pyrimidine ring.
| Ion | Formula | Expected m/z | Comment |
|---|---|---|---|
| [M]⁺ | C₅H₄³⁵ClN₃O₂ | 189.00 | Molecular Ion |
| [M+2]⁺ | C₅H₄³⁷ClN₃O₂ | 191.00 | Isotope Peak for ³⁷Cl |
| [M-NO₂]⁺ | C₅H₄ClN₂ | 143.01 | Loss of Nitro Group |
| [M-CH₂Cl]⁺ | C₄H₂N₃O₂ | 140.01 | Loss of Chloromethyl Group |
Chromatographic Purity Assessment and Separation Techniques
Chromatographic methods are essential for assessing the purity of a compound and for separating it from reaction mixtures.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. semanticscholar.org In the synthesis of Pyrimidine, 4-(chloromethyl)-5-nitro- or its derivatives, TLC can be used to track the consumption of starting materials and the formation of the product.
A suitable stationary phase, such as silica (B1680970) gel, and an appropriate mobile phase (a solvent or a mixture of solvents) are chosen. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system. By comparing the Rf values of the reaction mixture with those of the starting materials and the expected product, the progress of the reaction can be effectively monitored.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is an analytical technique that provides the most definitive information about the three-dimensional structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of Pyrimidine, 4-(chloromethyl)-5-nitro-, it is possible to determine the precise arrangement of atoms in the crystal lattice, as well as bond lengths and bond angles. nih.gov
Elemental Microanalysis for Composition Verification
Elemental microanalysis is a fundamental analytical technique employed in the structural elucidation of newly synthesized organic compounds, including "Pyrimidine, 4-(chloromethyl)-5-nitro-" and its derivatives. This destructive method provides the mass percentages of specific elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—present in a sample. The experimentally determined percentages are then compared against the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, serves as strong evidence for the compound's elemental composition and purity. nih.gov
The process involves the combustion of a small, precisely weighed amount of the substance in a controlled environment. The combustion products, such as carbon dioxide, water, and nitrogen gas, are then quantitatively analyzed to determine the elemental composition. This technique is crucial in confirming that the synthesized molecule has the expected atomic makeup, complementing spectroscopic methods that reveal the arrangement of these atoms.
In the study of pyrimidine derivatives, elemental analysis is a standard procedure for characterization. For instance, in the synthesis and characterization of novel thiazolo[4,5-d]pyrimidine (B1250722) derivatives, elemental analysis was used alongside spectroscopic methods to confirm the structures of the new compounds. mdpi.comnih.gov Similarly, research on other halogenated pyrimidine and pyrazole (B372694) derivatives consistently reports the use of elemental analysis to establish the successful synthesis of the target molecules. mdpi.commdpi.com
Table 1: Elemental Analysis Data
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |
| Pyrimidine, 4-(chloromethyl)-5-nitro- | C₅H₄ClN₃O₂ | C | 31.68 | |
| H | 2.13 | |||
| Cl | 18.70 | |||
| N | 22.17 | |||
| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | C₇H₇Cl₂N₄ | C | 36.38 | 36.51 |
| H | 3.05 | 3.11 | ||
| Cl | 30.69 | 30.58 | ||
| N | 24.25 | 24.33 |
Note: Experimental "Found (%)" values for "Pyrimidine, 4-(chloromethyl)-5-nitro-" are not provided as they were not available in the cited sources. The data for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is included for illustrative purposes to demonstrate the application of the technique.
The close agreement between the calculated and found percentages for the illustrative compound underscores the utility of elemental microanalysis in verifying the elemental composition of synthesized heterocyclic compounds.
Future Research Trajectories and Emerging Perspectives
Innovations in Green Chemistry Approaches for Synthesis
The synthesis of pyrimidine (B1678525) derivatives is increasingly benefiting from the principles of green chemistry, which aim to reduce environmental impact through safer, more efficient, and sustainable methods. While traditional syntheses often rely on hazardous reagents and solvents, future work on 4-(chloromethyl)-5-nitropyrimidine is expected to incorporate greener alternatives.
Key areas for innovation include:
Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly shorten reaction times, increase yields, and reduce the formation of byproducts compared to conventional heating methods.
Use of Green Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, ionic liquids, or bio-renewable solvents such as 2-MeTHF is a critical goal.
Catalytic Approaches: The development of reusable, non-toxic catalysts, including biocatalysts or heterogeneous nanocatalysts, can minimize waste and improve the atom economy of the synthesis.
Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target compound without isolating intermediates can streamline the process, saving time, resources, and reducing waste.
| Parameter | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Solvents | Often hazardous and volatile (e.g., chlorinated hydrocarbons) | Water, ionic liquids, supercritical fluids, bio-solvents. |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, ultrasound. |
| Catalysts | Often stoichiometric, toxic, or heavy-metal based | Biocatalysts, heterogeneous catalysts, nanocatalysts. |
| Efficiency | Often multi-step with intermediate purification | One-pot multicomponent reactions, higher atom economy. |
Exploration of Novel Reactivity Pathways and Transformations
The reactivity of 4-(chloromethyl)-5-nitropyrimidine is dominated by the susceptibility of the chloromethyl group to nucleophilic substitution and the influence of the electron-withdrawing nitro group on the pyrimidine ring. Future research will likely uncover new reaction pathways by exploring its interactions with a wider range of reactants.
Studies on structurally related compounds, such as 4,6-dichloro-5-nitropyrimidine (B16160) and 6-alkoxy-4-chloro-5-nitropyrimidines, have revealed unexpected reaction outcomes and the potential for sequential nucleophilic aromatic substitution (SNAr) reactions. For 4-(chloromethyl)-5-nitropyrimidine, this suggests promising avenues for:
Tandem Reactions: Designing sequences where an initial substitution at the chloromethyl group is followed by a modification of the pyrimidine ring in a single synthetic operation.
Reactions with Complex Nucleophiles: Investigating reactions with bifunctional or sterically hindered nucleophiles to construct novel heterocyclic systems fused to the pyrimidine core.
Metal-Mediated Couplings: Utilizing the C-Cl bond of the chloromethyl group in cross-coupling reactions to form new C-C bonds, expanding the synthetic utility beyond traditional nucleophilic substitution.
Development of Advanced Catalytic Systems for Derivatization
Catalysis is a cornerstone of modern organic synthesis, and its application to the derivatization of 4-(chloromethyl)-5-nitropyrimidine offers immense potential. Future efforts will focus on creating highly selective and efficient catalytic systems for modifying this versatile building block.
Emerging catalytic strategies include:
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are instrumental in forming C-C and C-N bonds. Advanced systems using specialized biarylphosphine ligands could enable the coupling of various organometallic reagents or amines at the chloromethyl position under mild conditions.
Photoredox Catalysis: This rapidly developing field uses light to initiate chemical transformations, often allowing for unique reactivity not achievable through thermal methods. It could be employed to generate radical intermediates from the chloromethyl group for novel C-C or C-heteroatom bond formations.
Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of enantioselective catalysts that can differentiate between prochiral faces or groups during a reaction will be a significant area of research.
| Catalytic System | Target Transformation | Potential Outcome |
|---|---|---|
| Palladium/Biarylphosphine Ligands | C-N Cross-Coupling (Buchwald-Hartwig) | Synthesis of diverse 4-(aminomethyl)-5-nitropyrimidines. |
| Palladium/Various Ligands | C-C Cross-Coupling (Suzuki, Sonogashira, etc.) | Introduction of aryl, alkyl, or alkynyl groups at the methyl position. |
| Nickel/NHC Ligands | C-N or C-C Cross-Coupling | Cost-effective alternative to palladium for various coupling reactions. |
| Photoredox Catalysts (e.g., Ru, Ir complexes) | Radical-mediated C-C/C-X bond formation | Access to derivatives via non-traditional bond disconnections. |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in continuous streams within microreactors or tubes, offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved reproducibility, and easier scalability. The application of this technology to the synthesis and reactions of 4-(chloromethyl)-5-nitropyrimidine is a promising future direction.
Nitration reactions, often used in the synthesis of the parent pyrimidine, are inherently hazardous but can be managed more safely in continuous flow systems. Subsequent reactions involving the potentially reactive 4-(chloromethyl)-5-nitropyrimidine could also benefit from the precise control offered by flow reactors. Integrating these systems with automated platforms for reaction optimization and purification can accelerate the discovery of new derivatives and streamline production processes.
Deeper Computational Insights into Reactivity and Selectivity
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity and selectivity. For 4-(chloromethyl)-5-nitropyrimidine, theoretical studies can provide profound insights that guide experimental work.
Future computational research could focus on:
Mapping Reaction Pathways: Using methods like Density Functional Theory (DFT) to model the transition states and intermediates of various nucleophilic substitution and cross-coupling reactions. This can help explain observed regioselectivity and predict the most favorable reaction conditions.
Analyzing Substituent Effects: Quantifying the electronic influence of the nitro group and the pyrimidine nitrogens on the reactivity of the chloromethyl group.
Rational Catalyst Design: Simulating the interaction of the substrate with different catalysts to design more efficient and selective catalytic systems for its derivatization. Computational work on related 5-nitropyrimidines has already shown success in clarifying unexpected reaction mechanisms.
By combining these advanced synthetic and analytical approaches, future research on 4-(chloromethyl)-5-nitropyrimidine is set to unlock its full potential as a versatile intermediate, paving the way for the efficient and sustainable synthesis of new functional molecules.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 4-(chloromethyl)-5-nitropyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves introducing the nitro and chloromethyl groups sequentially. For example, chloromethylation can be achieved using POCl3 on a precursor like pyrimidine-2,4(1H,3H)-dione, followed by nitration. Nitration of pyrimidine rings is challenging due to their π-deficient nature; however, electron-withdrawing substituents (e.g., chloro groups) can facilitate nitration at the 5-position. Reaction conditions such as temperature (e.g., 0–5°C for nitration) and solvent (e.g., concentrated HNO3/H2SO4) are critical to avoid side reactions like ring-opening .
Q. Which spectroscopic techniques are most reliable for characterizing 4-(chloromethyl)-5-nitropyrimidine?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the chloromethyl (–CH2Cl) and nitro (–NO2) substitution patterns. The chloromethyl group typically appears as a singlet (~δ 4.5–5.0 ppm for CH2Cl) in ¹H NMR .
- X-ray Crystallography : Resolves crystal packing and intramolecular interactions, such as hydrogen bonding between the nitro group and adjacent substituents .
- UV-Vis Spectroscopy : Useful for studying electronic effects of the nitro group, which absorbs strongly at ~270–300 nm due to π→π* transitions .
Q. What are the common side reactions during synthesis, and how can they be minimized?
- Methodological Answer : Competing side reactions include over-nitration, dechlorination, or ring degradation. To mitigate these:
- Use controlled stoichiometry (e.g., 1.2 equivalents of nitrating agent).
- Employ low temperatures (<10°C) during nitration to suppress decomposition .
- Purify intermediates (e.g., via recrystallization in acetonitrile) before proceeding to subsequent steps .
Advanced Research Questions
Q. How can palladium-catalyzed amination be applied to functionalize 4-(chloromethyl)-5-nitropyrimidine?
- Methodological Answer : The chloro substituent at the 4-position can undergo palladium-catalyzed coupling with amines. For example:
- Conditions : Use Pd(OAc)2 as a catalyst, Xantphos as a ligand, and K2CO3 as a base in acetonitrile at 25°C for 3.5 hours.
- Scope : Aliphatic, aromatic, and heterocyclic amines yield substituted pyrimidines with retention of the nitro and chloromethyl groups .
Q. How does the nitro group influence the reactivity of the chloromethyl substituent in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing nitro group at the 5-position enhances the electrophilicity of the chloromethyl group, making it more susceptible to nucleophilic attack (e.g., by amines or thiols). Computational studies (DFT) can model charge distribution to predict reactivity hotspots. For instance, the LUMO of the chloromethyl group is lowered by the nitro group, facilitating SN2 reactions .
Q. What strategies address contradictions in nitration efficiency reported across studies?
- Methodological Answer : Discrepancies arise due to substituent effects and reaction conditions. To reconcile
- Compare nitration yields of analogous compounds (e.g., 5-nitrocytidine vs. 5-nitrouracil) to identify substituent-specific trends .
- Optimize nitration using mixed acids (HNO3/H2SO4) with precise molar ratios (e.g., 1:3 v/v) and monitor progress via TLC .
Q. Can computational modeling predict regioselectivity in further functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify reactive sites. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
